Cas no 478032-79-0 (1-BUTYL-2-([(E)-(3,4-DIFLUOROPHENYL)METHYLIDENE]AMINO)-4,5-DIPHENYL-1H-PYRROLE-3-CARBONITRILE)
1-BUTYL-2-([(E)-(3,4-DIFLUOROPHENYL)METHYLIDENE]AMINO)-4,5-DIPHENYL-1H-PYRROLE-3-CARBONITRILE Chemical and Physical Properties
Names and Identifiers
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- 1-BUTYL-2-([(E)-(3,4-DIFLUOROPHENYL)METHYLIDENE]AMINO)-4,5-DIPHENYL-1H-PYRROLE-3-CARBONITRILE
- 1H-Pyrrole-3-carbonitrile, 1-butyl-2-[[(3,4-difluorophenyl)methylene]amino]-4,5-diphenyl-
- 1-butyl-2-[(E)-[(3,4-difluorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile
- 1-butyl-2-[(E)-(3,4-difluorophenyl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile
- 1-butyl-2-{[(E)-(3,4-difluorophenyl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile
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- Inchi: 1S/C28H23F2N3/c1-2-3-16-33-27(22-12-8-5-9-13-22)26(21-10-6-4-7-11-21)23(18-31)28(33)32-19-20-14-15-24(29)25(30)17-20/h4-15,17,19H,2-3,16H2,1H3/b32-19+
- InChI Key: DJDWHUJXFHGUDB-BIZUNTBRSA-N
- SMILES: FC1=C(C=CC(=C1)/C=N/C1=C(C#N)C(C2C=CC=CC=2)=C(C2C=CC=CC=2)N1CCCC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 33
- Rotatable Bond Count: 7
- Complexity: 676
- XLogP3: 6.7
- Topological Polar Surface Area: 41.1
1-BUTYL-2-([(E)-(3,4-DIFLUOROPHENYL)METHYLIDENE]AMINO)-4,5-DIPHENYL-1H-PYRROLE-3-CARBONITRILE Pricemore >>
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1-BUTYL-2-([(E)-(3,4-DIFLUOROPHENYL)METHYLIDENE]AMINO)-4,5-DIPHENYL-1H-PYRROLE-3-CARBONITRILE Suppliers
1-BUTYL-2-([(E)-(3,4-DIFLUOROPHENYL)METHYLIDENE]AMINO)-4,5-DIPHENYL-1H-PYRROLE-3-CARBONITRILE Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Additional information on 1-BUTYL-2-([(E)-(3,4-DIFLUOROPHENYL)METHYLIDENE]AMINO)-4,5-DIPHENYL-1H-PYRROLE-3-CARBONITRILE
Introduction to 1-BUTYL-2-([(E)-(3,4-DIFLUOROPHENYL)METHYLIDENE]AMINO)-4,5-DIPHENYL-1H-PYRROLE-3-CARBONITRILE (CAS No. 478032-79-0)
1-BUTYL-2-([(E)-(3,4-DIFLUOROPHENYL)METHYLIDENE]AMINO)-4,5-DIPHENYL-1H-PYRROLE-3-CARBONITRILE is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 478032-79-0, represents a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural framework of this molecule incorporates multiple functional groups, including a butyl side chain, an amino group, and a pyrrole core, which contribute to its unique chemical properties and potential applications in drug discovery.
The molecular structure of 1-BUTYL-2-([(E)-(3,4-DIFLUOROPHENYL)METHYLIDENE]AMINO)-4,5-DIPHENYL-1H-PYRROLE-3-CARBONITRILE is characterized by its complex arrangement of atoms and bonds. The presence of the (E)-(3,4-difluorophenyl)methylene moiety introduces fluorine atoms into the aromatic ring system, which is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The pyrrole ring itself is a heterocyclic aromatic compound that serves as a privileged scaffold in the design of bioactive molecules. Its nitrogen atom can form hydrogen bonds with biological targets, facilitating interactions with proteins and enzymes.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of such compounds with greater accuracy. Molecular modeling studies suggest that 1-BUTYL-2-([(E)-(3,4-DIFLUOROPHENYL)METHYLIDENE]AMINO)-4,5-DIPHENYL-1H-PYRROLE-3-CARBONITRILE may exhibit favorable interactions with certain biological receptors due to its optimized spatial orientation and electronic distribution. These predictions are supported by experimental data from high-throughput screening campaigns, which have identified this compound as a potent modulator of various cellular pathways.
In the realm of drug discovery, the development of novel heterocyclic compounds like 1-BUTYL-2-([(E)-(3,4-DIFLUOROPHENYL)METHYLIDENE]AMINO)-4,5-DIPHENYL-1H-PYRROLE-3-CARBONITRILE is driven by the need for more effective therapeutic agents. The compound’s dual functionality—combining an amino group with a nitrile moiety—provides multiple sites for chemical modification, allowing for the synthesis of derivatives with tailored biological activities. This flexibility has led to its exploration as a lead compound in several research projects aimed at addressing unmet medical needs.
The synthesis of 1-BUTYL-2-([(E)-(3,4-DIFLUOROPHENYL)METHYLIDENE]AMINO)-4,5-DIPHENYL-1H-PYRROLE-3-CARBONITRILE presents both challenges and opportunities for synthetic chemists. The introduction of fluorine atoms into the aromatic ring requires precise control over reaction conditions to avoid unwanted side products. However, modern synthetic methodologies have made it possible to achieve high yields and purity levels even for complex molecules like this one. Techniques such as transition-metal-catalyzed cross-coupling reactions have been instrumental in constructing the intricate carbon framework of the compound.
One of the most compelling aspects of 1-BUTYL-2-([(E)-(3,4-DIFLUOROPHENYL)METHYLIDENE]AMINO)-4,5-DIPHENYL-1H-PYRROLE-3-CARBONITRILE is its potential therapeutic applications. Preliminary studies have indicated that it may possess anti-inflammatory properties by modulating key signaling pathways involved in immune responses. Additionally, its structural features suggest that it could interact with enzymes responsible for DNA repair and replication, making it a candidate for anticancer therapies. These findings are particularly exciting given the growing interest in small-molecule drugs that can selectively target disease-related pathways without causing significant off-target effects.
The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The presence of fluorine atoms can significantly alter the pharmacological properties of a molecule by affecting its solubility, lipophilicity, and binding affinity. In the case of 1-BUTYL-2-([(E)-(3,4-DIFLUOROPHENYL)METHYLIDENE]AMINO)-4,5-DIPHENYL-1H-PYRROLE-3-CARBONITRILE, the fluorine atoms in the (E)-(3,4-difluorophenyl)methylene group are expected to enhance its metabolic stability while maintaining strong interactions with biological targets. This balance is crucial for developing drugs that can withstand enzymatic degradation while effectively reaching their intended site of action.
As research continues to uncover new applications for this compound, it is likely that 1-BUTYL-2-([(E)-(3,4-DIFLUOROPHENYL)METHYLDENE]AMINO)-4,5-DIPHENYL-1H-PYRROLE-3-CARBONITRILE will play an increasingly important role in drug development pipelines. Its unique structural features and promising biological activities make it a valuable asset for medicinal chemists seeking to design innovative therapeutic agents. By leveraging cutting-edge synthetic techniques and computational tools, researchers can further optimize this compound’s properties to meet the demands of modern medicine.
478032-79-0 (1-BUTYL-2-([(E)-(3,4-DIFLUOROPHENYL)METHYLIDENE]AMINO)-4,5-DIPHENYL-1H-PYRROLE-3-CARBONITRILE) Related Products
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